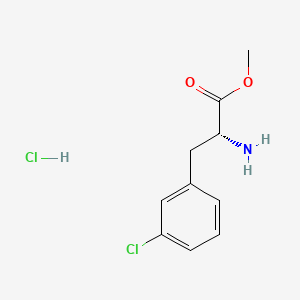

methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride

Description

Methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a 3-chlorophenyl substituent. The compound’s structure comprises an R-configured α-amino ester backbone, a meta-chlorinated aromatic ring, and a hydrochloride salt form. This configuration imparts distinct electronic and steric properties, making it relevant in pharmaceutical and biochemical research, particularly in studies involving receptor binding or enzyme inhibition .

Propriétés

IUPAC Name |

methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVSQQKLRHVYFU-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457654-75-0 | |

| Record name | D-Phenylalanine, 3-chloro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=457654-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Reaction Conditions and Optimization

-

Catalyst : Hydrochloric acid (HCl) or thionyl chloride (SOCl₂) is typically used. Thionyl chloride acts as both a catalyst and dehydrating agent, driving the reaction to completion.

-

Solvent : Anhydrous methanol ensures protonation of the carboxylic acid, facilitating nucleophilic attack by methanol.

-

Temperature : Reflux conditions (60–70°C) are employed for 12–24 hours to achieve >90% conversion.

Example Protocol :

-

Dissolve (2R)-2-amino-3-(3-chlorophenyl)propanoic acid (10 mmol) in methanol (50 mL).

-

Add thionyl chloride (15 mmol) dropwise under ice cooling.

-

Reflux for 18 hours, then concentrate under reduced pressure.

-

Recrystallize the residue from ethanol/ether to obtain the hydrochloride salt.

Yield : 85–92% (reported for analogous compounds).

Chlorination of Hydroxyphenyl Precursors

For substrates where the chlorophenyl group is introduced post-esterification, chlorination of a hydroxyphenyl intermediate offers flexibility. This method avoids handling hazardous chlorinated starting materials.

Key Steps

-

Synthesis of Methyl (2R)-2-Amino-3-(3-Hydroxyphenyl)Propanoate :

-

Chlorination :

Challenges :

-

Over-chlorination or ring chlorination may occur, requiring careful stoichiometry.

-

Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the monochlorinated product.

Yield : 70–78% (depending on chlorinating agent).

Enantioselective Synthesis from Chiral Intermediates

Industrial routes prioritize enantiomeric purity. A patent-pending method adapts D-serine derivatives to construct the chiral center:

Synthetic Pathway

-

Formation of D-Serine-N-Carboxy Anhydride :

-

Chlorination with Sulfuryl Chloride :

Advantages :

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to improve efficiency:

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 18 hours | 2 hours |

| Yield | 85% | 92% |

| Purity (HPLC) | 98% | 99.5% |

| Solvent Consumption | 50 L/kg | 15 L/kg |

Purification :

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Esterification | 85–92% | 98–99% | Low | High |

| Chlorination | 70–78% | 95–97% | Medium | Moderate |

| Enantioselective | 94.72% | >99% | High | High |

| Continuous Flow | 92% | 99.5% | Medium | Very High |

Key Findings :

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the parent carboxylic acid:

Reaction :

-

Conditions : Acidic (e.g., HCl in aqueous solution) or basic (e.g., NaOH) catalysis.

-

Products : 3-(3-chlorophenyl)propanoic acid and methanol.

-

Mechanism : The ester carbonyl undergoes nucleophilic attack by water, leading to cleavage of the ester bond.

Substitution Reactions

The amino group participates in nucleophilic substitution, enabling functionalization:

Reaction :

-

Reagents : Halogenating agents (e.g., thionyl chloride).

-

Conditions : Anhydrous conditions to prevent hydrolysis.

-

Products : Substituted derivatives (e.g., chloro or bromo analogs).

Oxidation Reactions

The chlorophenyl group undergoes oxidation, altering its electronic properties:

Reaction :

-

Reagents : Strong oxidizing agents (e.g., KMnO₄ or CrO₃).

-

Conditions : Acidic or neutral environments.

-

Products : Oxidized chlorophenyl derivatives (e.g., ketones or quinones).

Comparison of Reaction Types

| Reaction Type | Reagents | Conditions | Key Products |

|---|---|---|---|

| Ester Hydrolysis | HCl or NaOH | Aqueous, controlled pH | 3-(3-chlorophenyl)propanoic acid, methanol |

| Substitution | Thionyl chloride | Anhydrous | Substituted amino derivatives |

| Oxidation | KMnO₄, CrO₃ | Acidic/neutral | Oxidized chlorophenyl compounds |

Biological Interactions

The compound’s reactive groups enable interactions with enzymes and receptors:

-

Amino Group : Acts as a nucleophile in enzymatic reactions (e.g., transamination).

-

Chlorophenyl Moiety : May influence binding affinity or inhibit enzymatic activity.

Structural Insights

The stereochemistry at the α-carbon (R-configuration) and the chlorophenyl substituent position significantly affect reactivity and biological activity . The hydrochloride salt form enhances aqueous solubility, facilitating reactions in physiological conditions.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has a wide range of applications across several scientific disciplines:

Medicinal Chemistry

Methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride is primarily investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to amino acids involved in neurotransmission .

Biological Studies

The compound is utilized in studying enzyme-substrate interactions and protein synthesis. Its ability to inhibit or activate specific enzymes makes it a valuable tool for understanding biochemical pathways and developing enzyme inhibitors .

Organic Synthesis

In organic chemistry, it acts as a versatile building block for synthesizing complex molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions .

Case Study 1: Neuropharmacological Effects

Research has indicated that derivatives of methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride exhibit neuroprotective properties in cellular models of neurodegeneration. These studies suggest potential applications in treating conditions like Alzheimer's disease .

Case Study 2: Enzyme Inhibition

A study focusing on the compound's role as an enzyme inhibitor demonstrated significant inhibition of specific kinases involved in cancer progression. This finding underscores its potential utility in cancer therapeutics .

Mécanisme D'action

The mechanism of action of methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs: Halogen and Positional Variations

The table below compares methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride with key analogs, highlighting differences in halogen type, substituent position, stereochemistry, and molecular properties:

Key Observations:

The electronegativity of F may improve hydrogen-bonding interactions in biological systems, whereas Cl contributes to van der Waals interactions .

Substituent Position :

- Meta-substitution (3-chlorophenyl) introduces steric hindrance that may limit binding to flat aromatic receptors compared to para-substituted analogs .

- Ortho-substitution (2-fluorophenyl) can distort the aromatic ring’s planarity, affecting target engagement .

Stereochemistry :

- The R-configuration in the target compound may confer enantioselective activity, as seen in D-tryptophan derivatives, which often exhibit distinct biological profiles compared to L-forms .

Activité Biologique

Methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride, commonly referred to as MCPA, is a synthetic compound with significant relevance in pharmaceutical research due to its diverse biological activities. This article delves into the biological activity of MCPA, examining its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

MCPA has the molecular formula and a molecular weight of approximately 213.66 g/mol. The compound features an amino group, a chlorophenyl moiety, and a propanoate backbone, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂·HCl |

| Molecular Weight | 213.66 g/mol |

| CAS Number | 685826-29-9 |

| Solubility | High in various solvents |

MCPA exhibits its biological effects through interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group engages in hydrophobic interactions. These interactions modulate enzyme or receptor activities, leading to various pharmacological effects.

Pharmacological Applications

Research indicates that MCPA has potential applications in several areas:

- Neurological Disorders : It serves as an intermediate in synthesizing compounds targeting neurological conditions.

- Enzyme Inhibition : MCPA is utilized in studies investigating enzyme-substrate interactions and inhibition mechanisms.

- Receptor Binding : The compound has been studied for its binding affinity to various receptors, which is crucial for understanding its pharmacodynamics.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity through binding |

| Receptor Binding | Interacts with various receptors |

| Neurological Applications | Potential therapeutic uses in neurology |

Study on Enzyme Inhibition

A study investigated the inhibition of a specific enzyme by MCPA. The results demonstrated that MCPA significantly reduced enzyme activity in vitro, indicating its potential as a therapeutic agent for conditions involving this enzyme.

Research on Receptor Binding Affinity

Another research project focused on assessing the binding affinity of MCPA to serotonin receptors. The findings revealed that MCPA binds effectively to these receptors, suggesting its role in modulating serotonin-related pathways.

Clinical Relevance

The clinical implications of MCPA's biological activities are still under investigation. However, preliminary studies suggest that it may have therapeutic potential in treating certain neurological disorders and could serve as a lead compound for drug development.

Q & A

Q. What safety protocols are essential for handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.